molecular formula C10H12BrClN2O2 B12965381 tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate

tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate

Cat. No.: B12965381
M. Wt: 307.57 g/mol
InChI Key: VFXLHYOHQSOTFK-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate is an organic compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate typically involves the reaction of 6-bromo-4-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

6-bromo-4-chloropyridine+tert-butyl chloroformatetert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate\text{6-bromo-4-chloropyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 6-bromo-4-chloropyridine+tert-butyl chloroformate→tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative.

Scientific Research Applications

tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-chloropyridin-3-yl)carbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Uniqueness

tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate is unique due to the presence of both bromine and chlorine substituents on the pyridine ring

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(6-bromo-4-chloropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)

InChI Key

VFXLHYOHQSOTFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1Cl)Br

Origin of Product

United States

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